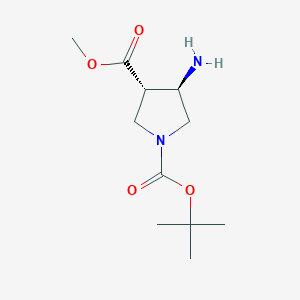![molecular formula C11H11N3O4 B11867232 Ethyl 8-methyl-3-nitroimidazo[1,2-a]pyridine-2-carboxylate CAS No. 67625-34-7](/img/structure/B11867232.png)
Ethyl 8-methyl-3-nitroimidazo[1,2-a]pyridine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 8-methyl-3-nitroimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the nitro group and the ester functionality in this compound makes it a versatile intermediate for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 8-methyl-3-nitroimidazo[1,2-a]pyridine-2-carboxylate typically involves the cyclization of N-propargylpyridiniums under basic conditions. One efficient method is the NaOH-promoted cycloisomerization, which can be carried out under ambient, aqueous, and metal-free conditions . This method provides a high yield in a short reaction time, making it suitable for large-scale production.
Industrial Production Methods
Industrial production of this compound often involves condensation reactions between 2-aminopyridines and α-bromoketones or α-chloroketones . These reactions are typically carried out in the presence of a base and under controlled temperature conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 8-methyl-3-nitroimidazo[1,2-a]pyridine-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 8-methyl-3-aminoimidazo[1,2-a]pyridine-2-carboxylate.
Reduction: Formation of 8-methyl-3-nitroimidazo[1,2-a]pyridine-2-carboxylic acid.
Substitution: Formation of various substituted imidazo[1,2-a]pyridine derivatives.
Applications De Recherche Scientifique
Ethyl 8-methyl-3-nitroimidazo[1,2-a]pyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential as an antimicrobial and antitumor agent.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of ethyl 8-methyl-3-nitroimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group is believed to play a crucial role in its biological activity by undergoing bioreduction to form reactive intermediates that can interact with cellular components . These interactions can lead to the inhibition of key enzymes and disruption of cellular processes, resulting in antimicrobial and antitumor effects.
Comparaison Avec Des Composés Similaires
Ethyl 8-methyl-3-nitroimidazo[1,2-a]pyridine-2-carboxylate can be compared with other similar compounds in the imidazo[1,2-a]pyridine family:
Ethyl 8-nitroimidazo[1,2-a]pyridine-2-carboxylate: Similar structure but lacks the methyl group at the 8-position.
7-Methyl-3-nitroimidazo[1,2-a]pyridine: Similar structure but lacks the ester functionality.
2-Ethyl-6-chloroimidazo[1,2-a]pyridine: Contains different substituents at the 2 and 6 positions, leading to different biological activities.
The unique combination of the nitro group, ester functionality, and methyl group in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
67625-34-7 |
|---|---|
Formule moléculaire |
C11H11N3O4 |
Poids moléculaire |
249.22 g/mol |
Nom IUPAC |
ethyl 8-methyl-3-nitroimidazo[1,2-a]pyridine-2-carboxylate |
InChI |
InChI=1S/C11H11N3O4/c1-3-18-11(15)8-10(14(16)17)13-6-4-5-7(2)9(13)12-8/h4-6H,3H2,1-2H3 |
Clé InChI |
ISISRSMPDZWMFM-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(N2C=CC=C(C2=N1)C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2,6-Dihydroxy-4-methylphenyl)methyl]azepan-2-one](/img/structure/B11867150.png)

![3-(3-Fluorophenyl)-1,4,7-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11867164.png)
![2-Bromo-4-methylene-5,6-dihydro-4H-pyrazolo[1,5-d][1,4]diazepin-7(8H)-one](/img/structure/B11867180.png)
![1-(2-Hydroxyethyl)-2-methylimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B11867190.png)




![1-(2-Methylnaphtho[1,2-b]thiophen-3-yl)ethan-1-one](/img/structure/B11867214.png)




